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molecular formula C24H17Br2N B8597520 4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine CAS No. 476666-79-2

4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine

Cat. No. B8597520
M. Wt: 479.2 g/mol
InChI Key: YAHDRZLNGTXHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098297B2

Procedure details

4,4′-Dibromo-2-amino-1,1′-biphenyl (16.35 g, prepared according to Libman and Slack (1951) J. Chem. Soc., p. 2588), iodobenzene (26.52 g, 0.13 mol), flake potassium hydroxide (22.4 g, 0.35 mol), 1,10-phenanthroline (0.45 g), copper (I) chloride (0.25 g), and toluene (30 ml) were charged into a flask and stirred at reflux for 15 hours. The dark reaction mixture was cooled to room temperature and diluted with 200 ml of toluene. The toluene solution was washed with DI water, dried with magnesium sulfate, and evaporated. The dark residue obtained was recrystallized trice from hexane/toluene (4:1 volume) to yield 10 grams of white crystals to yield the desired monomer. 1H NMR (CDCl3): δ=6.8–7.5, multiple peaks.
Quantity
16.35 g
Type
reactant
Reaction Step One
Quantity
26.52 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=2)=[C:4]([NH2:15])[CH:3]=1.I[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+].N1[C:38]2[C:29](=[CH:30][CH:31]=[C:32]3[C:37]=2N=CC=C3)C=CC=1>C1(C)C=CC=CC=1.[Cu]Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([Br:14])=[CH:12][CH:13]=2)=[C:4]([N:15]([C:29]2[CH:38]=[CH:37][CH:32]=[CH:31][CH:30]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
16.35 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1=CC=C(C=C1)Br)N
Name
Quantity
26.52 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
22.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.45 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
copper (I) chloride
Quantity
0.25 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
WASH
Type
WASH
Details
The toluene solution was washed with DI water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The dark residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized trice from hexane/toluene (4:1 volume)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=CC=C(C=C1)Br)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 835.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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